Diflomotecan

Übersicht

Beschreibung

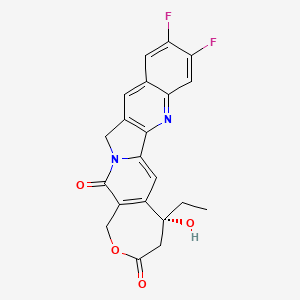

BN-80915, auch bekannt als Diflomotecan, ist ein Leitverbindung aus einer neuen Klasse von E-Ring-modifizierten Camptothecin-Analogen, den Homocamptothecinen. Diese Verbindung zeigt starke Antitumoraktivitäten und hat in präklinischen Modellen eine signifikante Wirksamkeit gezeigt. BN-80915 ist insbesondere für seine Fähigkeit bekannt, stabile, kovalente DNA-Topoisomerase-I-Komplexe zu bilden, die für seine Antitumorwirkung entscheidend sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

BN-80915 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation des E-Rings von Camptothecin beinhalten. Der sechsgliedrige α-Hydroxylactonring von Camptothecin wird durch einen siebengliedrigen β-Hydroxylactonring ersetzt. Diese Modifikation wird durch eine Reihe von Schritten erreicht, die Fluorierung und andere chemische Umwandlungen umfassen .

Industrielle Produktionsmethoden

Die industrielle Produktion von BN-80915 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung spezifischer Reagenzien und Katalysatoren, um die für die E-Ring-Modifikation notwendigen chemischen Umwandlungen zu erleichtern. Das Endprodukt wird durch verschiedene Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschte Qualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BN-80915 is synthesized through a series of chemical reactions that involve the modification of the E-ring of camptothecin. The six-membered alpha-hydroxylactone ring of camptothecin is replaced by a seven-membered beta-hydroxylactone ring. This modification is achieved through a series of steps that include fluorination and other chemical transformations .

Industrial Production Methods

The industrial production of BN-80915 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the chemical transformations required for the E-ring modification. The final product is purified through various techniques such as crystallization and chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BN-80915 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: BN-80915 kann reduziert werden, um verschiedene reduzierte Formen zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von BN-80915. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und für weitere Forschung und Entwicklung verwendet werden .

Wissenschaftliche Forschungsanwendungen

BN-80915 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von E-Ring-Modifikationen auf Camptothecin-Analoga zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Fähigkeit, stabile DNA-Topoisomerase-I-Komplexe zu bilden, und seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Wird als potenzielles Antikrebsmittel aufgrund seiner starken Antitumoraktivitäten untersucht. Es hat in präklinischen Modellen verschiedener Krebsarten, darunter Kolonkarzinom, Wirksamkeit gezeigt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antikrebsmedikamente und therapeutischer Mittel .

Wirkmechanismus

BN-80915 entfaltet seine Wirkung durch das Zielmolekül DNA-Topoisomerase I, ein multifunktionales Protein, das für die Lebensfähigkeit teilender Zellen unerlässlich ist. Die Verbindung induziert die Bildung stabiler, kovalenter DNA-Topoisomerase-I-Komplexe, was zur Hemmung der DNA-Replikation und Transkription führt. Dies führt zur Akkumulation von DNA-Schäden und schließlich zum Zelltod. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der DNA-Topoisomerase-I-Komplex und verschiedene zelluläre Prozesse im Zusammenhang mit DNA-Reparatur und Zellzyklusregulation .

Wirkmechanismus

BN-80915 exerts its effects by targeting DNA topoisomerase I, a multifunctional protein essential for the viability of dividing cells. The compound induces the formation of stable, covalent DNA-topoisomerase I complexes, leading to the inhibition of DNA replication and transcription. This results in the accumulation of DNA damage and ultimately cell death. The molecular targets and pathways involved include the DNA-topoisomerase I complex and various cellular processes related to DNA repair and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

BN-80915 ist einzigartig unter den Camptothecin-Analogen aufgrund seiner E-Ring-Modifikation, die seine Stabilität und Potenz erhöht. Zu ähnlichen Verbindungen gehören:

Camptothecin: Die Stammverbindung, von der BN-80915 abgeleitet ist.

SN-38: Ein aktiver Metabolit von Irinotecan, einem weiteren Camptothecin-Analogon.

Topotecan: Ein wasserlösliches Camptothecin-Derivat, das in der Krebstherapie eingesetzt wird.

Irinotecan: Ein Camptothecin-Analogon, das zur Behandlung von Kolonkrebs eingesetzt wird .

BN-80915 zeichnet sich durch seine verbesserte Plasmastabilität und seine überlegene präklinische Antitumoraktivität im Vergleich zu diesen anderen Verbindungen aus .

Biologische Aktivität

Diflomotecan, also known as BN80915, is a novel E-ring modified camptothecin analogue that has garnered attention for its potential in cancer therapy. This compound is classified as a topoisomerase I inhibitor, which plays a critical role in DNA replication and transcription. The biological activity of this compound is characterized by its pharmacological properties, clinical efficacy, and safety profile, particularly in the treatment of solid tumors.

This compound exerts its anticancer effects by inhibiting topoisomerase I, an enzyme essential for DNA unwinding during replication. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage, leading to apoptosis in cancer cells. This mechanism is similar to that of other camptothecins but is enhanced by this compound's unique structural modifications that improve its stability and bioavailability.

Pharmacokinetics and Bioavailability

This compound has demonstrated high oral bioavailability ranging from 72% to 95%, making it suitable for oral administration. A Phase I study assessed its pharmacokinetics by administering an initial intravenous bolus followed by oral doses over five days every three weeks. The results indicated that this compound's pharmacokinetic profile allows for effective dosing regimens with manageable toxicity levels .

Phase I Studies

In the initial Phase I clinical trials, this compound was tested on patients with solid tumors. The study involved 22 patients who received varying doses (0.10 mg to 0.35 mg) of oral this compound. The primary toxicity observed was hematological, including instances of neutropenia and thrombocytopenia. Notably, at the recommended dose of 0.27 mg/day, three out of twelve patients experienced dose-limiting toxicities (DLTs), primarily hematological .

| Dose Level (mg/day) | Number of Patients | DLTs Observed | Disease Stabilization |

|---|---|---|---|

| 0.10 | 6 | 0 | 0 |

| 0.20 | 6 | 0 | 1 |

| 0.27 | 12 | 3 | 6 |

| 0.35 | 4 | 2 | 0 |

The study concluded that while no objective responses were recorded, six patients exhibited disease stabilization after two cycles of treatment, with one patient remaining stable for over a year .

Phase II Studies

Following the promising results from Phase I trials, this compound progressed to Phase II studies focusing on small cell lung cancer (SCLC). In these trials, a fixed intravenous dose of 7 mg was administered every three weeks. Early results indicated some efficacy in patients who had previously failed platinum-based chemotherapy regimens .

Safety Profile

The safety profile of this compound is noteworthy; unlike traditional camptothecins such as irinotecan and topotecan, this compound has shown reduced gastrointestinal toxicity. The main adverse effects reported were hematological, including neutropenia and thrombocytopenia, which were manageable with supportive care .

Case Studies

A semi-mechanistic pharmacokinetic/pharmacodynamic model was developed to predict neutropenic effects based on data from multiple clinical trials involving this compound. This model demonstrated adequate predictive ability for neutropenia across different dosing scenarios, reinforcing the drug's potential for optimized dosing strategies in future trials .

Eigenschaften

IUPAC Name |

(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQCJSBXBZRMTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026358 | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220997-97-7 | |

| Record name | Diflomotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220997-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflomotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220997977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflomotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOMOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diflomotecan is a topoisomerase I (Top1) inhibitor. [, , , , , ] It binds to the Top1-DNA complex, stabilizing the covalent intermediate and preventing DNA religation. [, , , ] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis, primarily in rapidly dividing cells. [, , , ]

A: this compound exhibits linear pharmacokinetics over the studied dose range. [] Its mean oral bioavailability is high but variable, ranging from 72% to 95%. [, , ] Systemic exposure to this compound correlates with a decrease in white blood cell counts. [] Research has focused on developing semimechanistic PK/PD models to characterize its neutropenic effects and predict neutrophil count dynamics. [, , ]

A: this compound has shown promising antitumor activity in preclinical models and early-phase clinical trials. [, , ] In Phase I trials, this compound demonstrated disease stabilization in several patients with solid tumors, including those previously treated with irinotecan. [, ] Notably, a patient with colorectal cancer experienced a partial response. [] Further clinical evaluation is warranted to determine its efficacy in specific tumor types.

A: Research indicates that the ABCG2 transporter, implicated in multidrug resistance, can transport this compound. [] Additionally, single nucleotide polymorphisms in the ABCG2 gene can modify its transporter activity, potentially impacting this compound pharmacokinetics. [] These findings suggest that drug-transporter interactions could influence this compound's efficacy and warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.